molecular formula C18H16ClN3O3S B2506682 6-chloro-N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]pyridine-3-sulfonamide CAS No. 1424521-29-8

6-chloro-N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]pyridine-3-sulfonamide

Cat. No. B2506682
CAS RN: 1424521-29-8
M. Wt: 389.85
InChI Key: URZXLAPRGQJEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]pyridine-3-sulfonamide, also known as Compound X, is a novel small-molecule inhibitor that has been developed for potential use in cancer therapy. The compound has shown promising results in preclinical studies, demonstrating potent anti-tumor activity in various cancer cell lines.

Mechanism of Action

6-chloro-N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]pyridine-3-sulfonamide X works by inhibiting the activity of a protein called Aurora kinase A, which plays a key role in cell division. By inhibiting this protein, this compound X disrupts the cell cycle and induces cell death in cancer cells.
Biochemical and Physiological Effects:
This compound X has been shown to induce apoptosis (programmed cell death) in cancer cells. The compound also inhibits tumor cell migration and invasion, which are key processes involved in cancer metastasis.

Advantages and Limitations for Lab Experiments

One advantage of 6-chloro-N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]pyridine-3-sulfonamide X is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. However, the compound also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

For research on 6-chloro-N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]pyridine-3-sulfonamide X include further preclinical studies to determine its safety and efficacy in animal models, as well as clinical trials to evaluate its potential use in cancer therapy. Other potential applications for the compound include its use as a tool in cell biology research to study the role of Aurora kinase A in cell division.

Synthesis Methods

The synthesis of 6-chloro-N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]pyridine-3-sulfonamide X involves several steps, including the reaction of 3,4-dimethylphenol with 3-chloropyridine-2-sulfonic acid to form 6-chloro-3-(3,4-dimethylphenoxy)pyridine-2-sulfonic acid. This intermediate is then reacted with 3-aminopyridine to form the final product, this compound.

Scientific Research Applications

6-chloro-N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]pyridine-3-sulfonamide X has been extensively studied for its potential use in cancer therapy. In preclinical studies, the compound has demonstrated potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. The compound has also shown efficacy in inhibiting tumor growth in animal models.

properties

IUPAC Name

6-chloro-N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-12-3-5-15(9-13(12)2)25-18-8-4-14(10-21-18)22-26(23,24)16-6-7-17(19)20-11-16/h3-11,22H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZXLAPRGQJEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NC=C(C=C2)NS(=O)(=O)C3=CN=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.